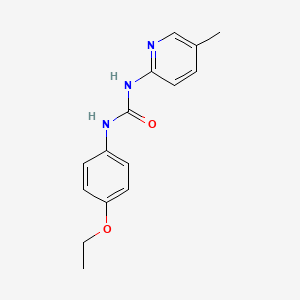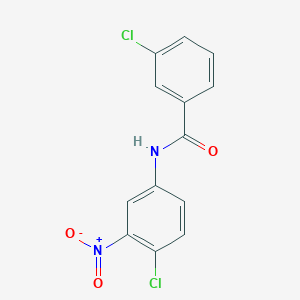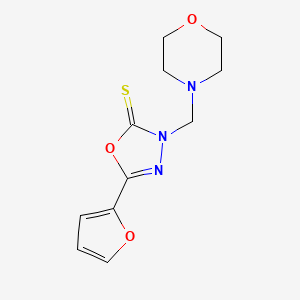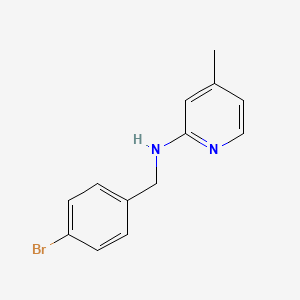![molecular formula C16H15ClN2O3 B5724577 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, also known as CMABH, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of hydrazide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes such as topoisomerase II and HDACs. It may also act by modulating the expression of certain genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, it has been found to have antioxidant, antifungal, and antibacterial activities. It has also been found to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in lab experiments is its relatively low toxicity. Studies have shown that it has a low LD50 value, indicating that it is relatively safe for use in vivo. Another advantage is its stability, which allows for long-term storage and use in experiments.
One limitation of using 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is its limited solubility in water. This can make it difficult to administer in vivo and can limit its use in certain types of experiments. Another limitation is its relatively low potency compared to other anticancer and anti-inflammatory agents.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide. One area of interest is the development of more potent derivatives of 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide that exhibit improved anticancer and anti-inflammatory activities. Another area of research is the development of new methods for administering 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in vivo, such as the use of nanoparticles or liposomes. Finally, there is a need for further studies to elucidate the mechanism of action of 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide and to identify its molecular targets.
Synthesemethoden
The synthesis of 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide involves the reaction between 2-chlorobenzohydrazide and 4-methoxybenzoyl chloride in the presence of triethylamine. The reaction takes place under reflux conditions and the resulting product is purified using column chromatography. The yield of 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as an anticancer agent. Studies have shown that 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide inhibits the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Another area of research is the potential use of 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide as an anti-inflammatory agent. Studies have shown that 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been found to inhibit the activation of NF-κB, a key regulator of inflammation.
Eigenschaften
IUPAC Name |
2-chloro-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-12-8-6-11(7-9-12)10-15(20)18-19-16(21)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZKRJPQOLJYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)


![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)

![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)

![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)

![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)

![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)